molecular formula C7H4BrClF2 B14068495 3-Chloro-2,5-difluorobenzyl bromide

3-Chloro-2,5-difluorobenzyl bromide

Cat. No.: B14068495
M. Wt: 241.46 g/mol
InChI Key: LBWPVSVXDFGZPJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromomethylation of 3-chloro-2,5-difluorobenzene using bromomethylating agents such as paraformaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-chloro-2,5-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of multi-halogenated or nitrated benzene derivatives.

    Oxidation and Reduction: Formation of carboxylic acids or hydrocarbons

Scientific Research Applications

1-(Bromomethyl)-3-chloro-2,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2,5-difluorobenzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2,4-difluorobenzene
  • 1-(Bromomethyl)-3-chloro-4-fluorobenzene
  • 1-(Bromomethyl)-3,5-dichlorobenzene

Uniqueness

1-(Bromomethyl)-3-chloro-2,5-difluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWPVSVXDFGZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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